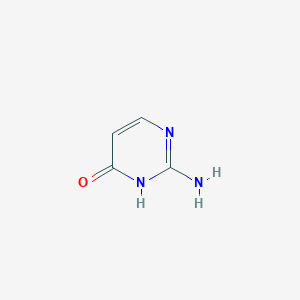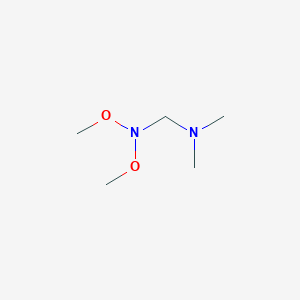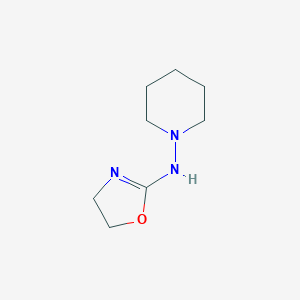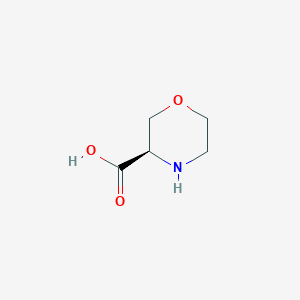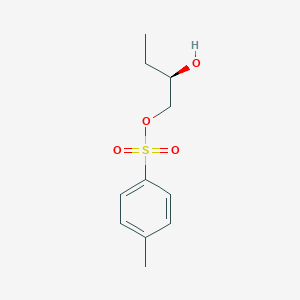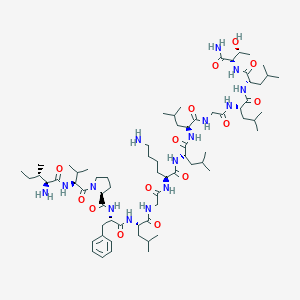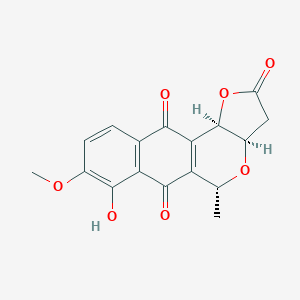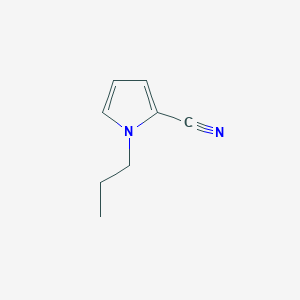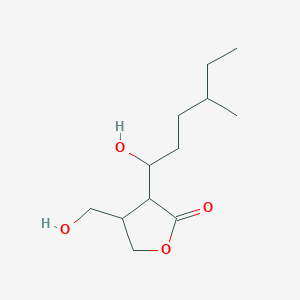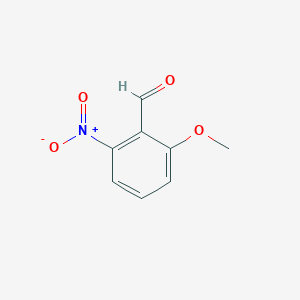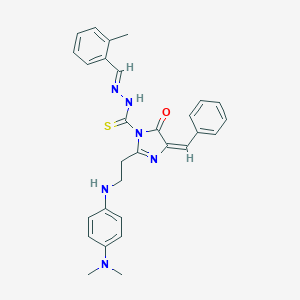
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a xanthine derivative that has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) for many years. Theophylline is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. In recent years, theophylline has gained attention in the scientific community due to its potential use in other medical applications.
科学的研究の応用
Theophylline has been studied extensively for its potential use in the treatment of various medical conditions. Some of the areas of research include:
1. Cancer: Theophylline has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that theophylline may have potential as an anticancer agent.
2. Neurological Disorders: Theophylline has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disease: Theophylline has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
作用機序
Further research is needed to fully understand the mechanism of action of theophylline and its effects on various physiological systems.
Conclusion:
In conclusion, theophylline is a xanthine derivative that has been used for many years in the treatment of asthma and Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-. However, recent research has shown that theophylline has potential for use in other medical applications, such as cancer, neurological disorders, and cardiovascular disease. Theophylline works by inhibiting phosphodiesterase, leading to bronchodilation, increased blood flow to the lungs, and reduced inflammation. While theophylline has several advantages for lab experiments, there are also limitations to its use. Future research could explore the development of new derivatives, combination therapies, clinical trials, and further understanding of the mechanism of action of theophylline.
生化学的および生理学的効果
Theophylline has a number of biochemical and physiological effects, including:
1. Bronchodilation: Theophylline relaxes the smooth muscles in the airways, making it easier to breathe.
2. Anti-inflammatory: Theophylline has been shown to reduce inflammation in the lungs and other tissues.
3. Cardiac effects: Theophylline can improve cardiac function by increasing blood flow to the heart and reducing inflammation.
実験室実験の利点と制限
Theophylline has several advantages for lab experiments, including its low cost, availability, and ease of use. However, there are also some limitations to its use, such as its potential for toxicity at high doses and its narrow therapeutic window.
将来の方向性
There are several areas of research that could be explored in the future with regards to theophylline. Some of these include:
1. Development of new derivatives: Researchers could explore the development of new theophylline derivatives with improved pharmacological properties.
2. Combination therapies: Theophylline could be used in combination with other drugs to enhance its therapeutic effects.
3. Clinical trials: More clinical trials are needed to determine the safety and efficacy of theophylline in the treatment of various medical conditions.
4.
合成法
Theophylline is synthesized from xanthine by reacting it with ethylene oxide and then with 4-phenethyl-1-piperazine. The final product is a white crystalline powder that is soluble in water and ethanol.
特性
CAS番号 |
19971-99-4 |
|---|---|
製品名 |
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
分子式 |
C22H30N6O3 |
分子量 |
426.5 g/mol |
IUPAC名 |
7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3 |
InChIキー |
YTDDTBOFYLWWLH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
同義語 |
7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



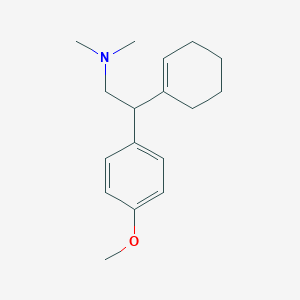
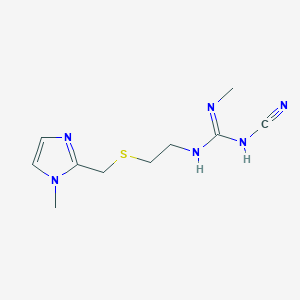
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
